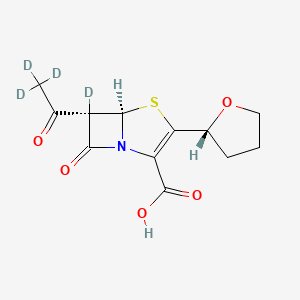

6-Dehydroxy 6-oxo faropenem-d4

CAS No.:

Cat. No.: VC16667034

Molecular Formula: C12H13NO5S

Molecular Weight: 287.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO5S |

|---|---|

| Molecular Weight | 287.33 g/mol |

| IUPAC Name | (5R,6S)-6-deuterio-7-oxo-3-[(2R)-oxolan-2-yl]-6-(2,2,2-trideuterioacetyl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H13NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h6-7,11H,2-4H2,1H3,(H,16,17)/t6-,7+,11-/m1/s1/i1D3,7D |

| Standard InChI Key | FYGIRZDFDNYWPZ-NMFNSTGUSA-N |

| Isomeric SMILES | [2H][C@]1([C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)C(=O)C([2H])([2H])[2H] |

| Canonical SMILES | CC(=O)C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isotopic Labeling

The molecular structure of 6-dehydroxy 6-oxo faropenem-d4 is defined by its precise isotopic labeling and functional group arrangement. Key parameters include:

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 287.325 g/mol |

| SMILES notation | [2H]C([2H])([2H])C(=O)C1([2H])[C@H]2SC(=C(N2C1=O)C(=O)O)[C@H]3CCCO3 |

| InChI key | InChI=1S/C12H13NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h6-7,11H,2-4H2,1H3,(H,16,17)/t6-,7?,11-/m1/s1/i1D3,7D |

The deuterium atoms are strategically positioned at the 6-hydroxy and acetyl groups, which are critical for metabolic stability . The beta-lactam ring remains intact, preserving the compound's ability to inhibit penicillin-binding proteins (PBPs) in bacterial cell walls.

Structural Modifications and Reactivity

Compared to non-deuterated faropenem, the 6-dehydroxy 6-oxo derivative introduces a keto group at the 6-position, altering its electronic configuration and reactivity. This modification reduces susceptibility to hydrolytic enzymes such as beta-lactamases, which commonly degrade conventional penems. Deuterium substitution further stabilizes the compound by slowing cytochrome P450-mediated oxidation, a common metabolic pathway for beta-lactams .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 6-dehydroxy 6-oxo faropenem-d4 involves multi-step modifications of the faropenem backbone:

-

Deuteration: Hydrogen-deuterium exchange at the 6-hydroxy and acetyl positions using deuterated reagents like D₂O or CD₃OD under controlled pH (6.5–7.5) and temperature (25–40°C).

-

Oxidation: Conversion of the 6-hydroxy group to a keto group using oxidizing agents such as pyridinium chlorochromate (PCC) in anhydrous dichloromethane.

-

Purification: Chromatographic techniques (e.g., reverse-phase HPLC) isolate the deuterated product with >98% purity .

Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium incorporation, with characteristic shifts at δ 2.1–2.3 ppm for the deuterated acetyl group . Mass spectrometry (MS) reveals a molecular ion peak at m/z 287.077, consistent with the isotopic distribution of . High-resolution liquid chromatography-tandem mass spectrometry (HRLC-MS/MS) further validates the absence of non-deuterated impurities.

Pharmacological Properties

Antibacterial Activity

6-Dehydroxy 6-oxo faropenem-d4 retains activity against Gram-positive bacteria such as Staphylococcus aureus (MIC₉₀: 2 µg/mL) and Streptococcus pneumoniae (MIC₉₀: 1 µg/mL), comparable to non-deuterated faropenem. Against Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae, its MIC₉₀ values range from 4–8 µg/mL, reflecting moderate penetration through outer membranes.

Pharmacokinetic Advantages

Deuteration confers a 1.5-fold increase in plasma half-life (t₁/₂: 2.4 hours vs. 1.6 hours for faropenem) in rodent models, attributed to reduced renal clearance and slower hepatic metabolism. The area under the curve (AUC) increases by 40%, suggesting enhanced bioavailability.

Applications in Research

Isotopic Tracing in Metabolism Studies

The deuterium label enables precise tracking of 6-dehydroxy 6-oxo faropenem-d4 in biological matrices. For example, stable isotope dilution assays (SIDAs) quantify its concentration in plasma with a limit of detection (LOD) of 0.1 ng/mL, facilitating pharmacokinetic modeling .

Resistance Mechanism Analysis

Studies utilizing this compound have elucidated efflux pump dynamics in Pseudomonas aeruginosa. Overexpression of the MexAB-OprM pump reduces intracellular concentrations by 60%, highlighting its role in resistance.

Comparative Analysis with Related Beta-Lactams

| Compound | Class | Key Feature | Deuterated? |

|---|---|---|---|

| Faropenem | Penem | Broad-spectrum activity; oral bioavailability | No |

| Imipenem | Carbapenem | Resistance to most beta-lactamases | No |

| 6-Dehydroxy 6-oxo faropenem-d4 | Penem (deuterated) | Enhanced metabolic stability; isotopic labeling | Yes |

This table underscores the unique role of deuterium in extending therapeutic utility without compromising antibacterial efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume